2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. It features a unique combination of a chloro, fluorine, and pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2-chloro-6-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide
- 2-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide
- 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-chlorobenzamide
Uniqueness
The unique combination of chloro, fluoro, and pyrazole groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXJSYWENOLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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